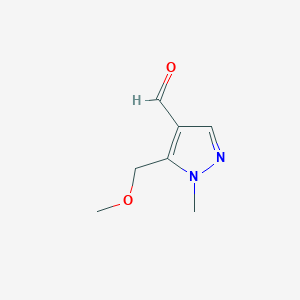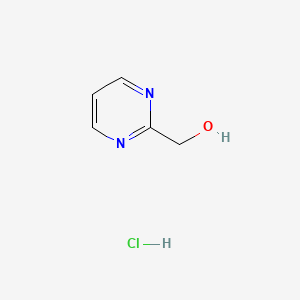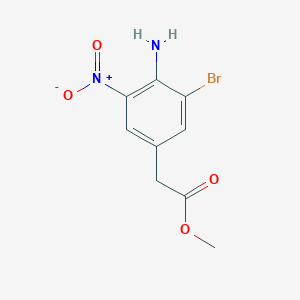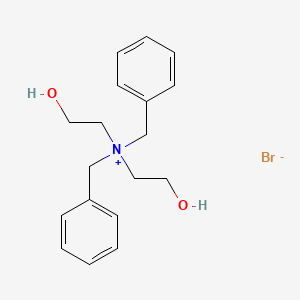
N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide: is a chemical compound with the molecular formula C18H24NO2.BrH. It is a quaternary ammonium salt that contains benzyl groups and hydroxyl groups, making it a versatile compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The compound can be synthesized by reacting benzylamine with ethylene oxide to form N-benzyl-2-hydroxyethylamine, followed by further reaction with benzyl chloride to introduce the second benzyl group.
Quaternization Reaction: The resulting N-benzyl-2-hydroxyethylamine is then treated with benzyl chloride in the presence of a base to form the quaternary ammonium salt.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the quaternary ammonium group.
Substitution: Substitution reactions can occur at the benzyl or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like benzyl chloride and various bases are employed.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Reduced forms of the quaternary ammonium group.
Substitution Products: Substituted benzyl or hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases. Biology: It serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components. Medicine: Industry: It is used in the production of surfactants and other chemical intermediates.
Mécanisme D'action
The compound exerts its effects through its interactions with molecular targets and pathways. As a phase transfer catalyst, it enhances the solubility of reagents in organic solvents, promoting reactions that would otherwise be difficult to achieve. Its fluorescent properties allow for the labeling and tracking of biological molecules, providing insights into cellular processes.
Comparaison Avec Des Composés Similaires
N,N-Dibenzylhydroxylamine: Similar structure but lacks the quaternary ammonium group.
N-Benzyl-2-hydroxyethylamine: Similar but without the second benzyl group and quaternary ammonium functionality.
Uniqueness: N,N-Dibenzyl-2-hydroxy-N-(2-hydroxyethyl)ethanaminium bromide stands out due to its quaternary ammonium structure, which imparts unique properties such as enhanced solubility and catalytic activity.
Propriétés
IUPAC Name |
dibenzyl-bis(2-hydroxyethyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2.BrH/c20-13-11-19(12-14-21,15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;/h1-10,20-21H,11-16H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHPICXPSXLIEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](CCO)(CCO)CC2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


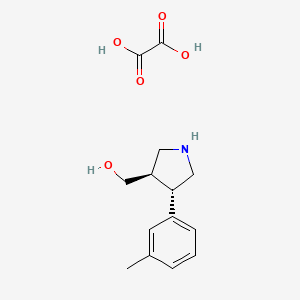
![7-((2-(trimethylsilyl)ethoxy)methyl)-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine](/img/structure/B8080366.png)

![8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one](/img/structure/B8080368.png)
